molecular formula C17H20N2O2S B2760311 (E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1421588-82-0

(E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2760311
CAS No.: 1421588-82-0
M. Wt: 316.42
InChI Key: UTXRXLBVBBFARC-MDZDMXLPSA-N
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Description

The compound is an acrylamide derivative with a thiophen-2-yl group and a 4-(dimethylamino)phenyl-2-hydroxyethyl group. Acrylamides are a type of compound that contain a vinyl group (CH2=CH-) attached to an amide group (-CONH2). They are often used in industrial processes and can be found in a variety of products .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electron-donating properties of the dimethylamino group and the electron-withdrawing properties of the acrylamide group. The thiophen-2-yl group could potentially contribute to conjugation and aromaticity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the acrylamide group could make it a good candidate for polymerization .

Scientific Research Applications

Polymeric Microspheres for Drug Release

Polymeric microspheres composed of pH/temperature-sensitive polymers, including poly(N,N-dimethylamino)ethyl methacrylate (DMAEMA) and polyethyl acrylamide (EAAm), have been designed for the controlled release of drugs. The polymer system demonstrates transitions from polymer-water and polymer-polymer interactions, facilitating the on-off manner release of hydrocortisone without considerable lag time (Kim, Cho, & Yuk, 2001).

Fluorescence Binding Studies

Synthesis of novel p-hydroxycinnamic acid amides and investigation of their fluorescence binding with bovine serum albumin (BSA) reveal interactions through fluorescence and UV–vis spectral studies. These compounds, including derivatives of acrylamide, offer insights into the binding dynamics and conformational changes of proteins, providing a basis for sensor development and study of protein-ligand interactions (Meng et al., 2012).

Recognition and Transfer of Hydrophilic Compounds

Self-assembled aggregates of fluoroalkylated end-capped acrylamide oligomers demonstrate selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds. This property is significant for applications in selective separation processes and chemical sensing (Sawada et al., 2000).

Self-Healing Hydrogels

Boronic ester-based self-healing hydrogels, incorporating N-(3-dimethylaminopropyl) acrylamide, demonstrate enhanced stability and mechanical properties that can be engineered through pH, solid content, and phenylboronic acid/glucose ratios. These hydrogels possess intrinsic self-healing ability and potential for applications in wound dressings and as components in medical devices (Liu et al., 2020).

Corrosion Inhibitors

The investigation into acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions showcases their effectiveness in reducing corrosion rates. This application is vital for the protection of metal surfaces in industrial processes (Abu-Rayyan et al., 2022).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it’s used as a monomer in polymer production, its mechanism of action would involve polymerization .

Future Directions

Future research could focus on exploring the properties and potential applications of this compound. For example, it could be studied for use in polymer production or as a building block for more complex molecules .

Properties

IUPAC Name

(E)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-19(2)14-7-5-13(6-8-14)16(20)12-18-17(21)10-9-15-4-3-11-22-15/h3-11,16,20H,12H2,1-2H3,(H,18,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXRXLBVBBFARC-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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